molecular formula C7H12O2 B078870 5-Methyl-2,3-hexanedione CAS No. 13706-86-0

5-Methyl-2,3-hexanedione

Cat. No. B078870
CAS RN: 13706-86-0
M. Wt: 128.17 g/mol
InChI Key: PQCLJXVUAWLNSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2,3-hexanedione involves a biphasic system where mineral acids dissolved in an aqueous phase act as hydrolysis catalysts. The organic phase continuously extracts the in-situ produced 2,5-hexanedione from the interface, preventing oligomerization side reactions and achieving high yields. This method emphasizes the importance of the extraction process in enhancing the efficiency of the synthesis (Li et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-Methyl-2,3-hexanedione and its derivatives plays a crucial role in its chemical reactivity and properties. For instance, the formation and structure of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and proteins have been characterized, showing how 2,5-Hexanedione reacts with neurofilament protein lysine epsilon-amines to yield 2,5-dimethylpyrrole adducts critical to its mechanism of toxicity (Zhu et al., 1994).

Chemical Reactions and Properties

2,5-Hexanedione, the chemical closely related to 5-Methyl-2,3-hexanedione, undergoes various reactions, including autoxidation and interaction with amino acids to form adducts. These reactions are significant in understanding the neurotoxic effects of 2,5-hexanedione, a metabolite of industrial solvents like n-hexane. The study of these reactions provides insights into the chemical's behavior in biological systems and its potential industrial applications (Zhu et al., 1994).

Physical Properties Analysis

The determination of 5-Methyl-2,3-hexanedione in biological samples, such as urine, involves headspace solid-phase microextraction and gas chromatography. This analytical method emphasizes the compound's volatility and its utility as a biomarker for exposure to related industrial solvents (Oliveira et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-Methyl-2,3-hexanedione, such as its reactivity towards amino acids and peptides, underscore its significance in both industrial applications and toxicity studies. Understanding these properties is crucial for developing safety measures for workers exposed to related solvents and for harnessing the compound's potential in various chemical syntheses (Zhu et al., 1994).

Scientific Research Applications

  • Biomass Conversion : 5-Methyl-2,3-hexanedione can be synthesized from biomass resources using efficient biphasic systems, playing a significant role in biofuel production and drug discovery (Liu Yueqin et al., 2016).

  • Biomarker in Occupational Health : It serves as an important biomarker for monitoring exposure to industrial solvents like n-hexane, being detectable in human urine. This aids in assessing the health and safety of workers in environments where such solvents are used (A. F. F. Oliveira et al., 2009).

  • Study of Neurotoxicity : 5-Methyl-2,3-hexanedione is instrumental in the study of neuropathies caused by industrial solvents, helping in understanding the mechanisms of nerve damage and potential treatments (P. Spencer & H. Schaumburg, 1975).

  • Analytical Chemistry : It is a subject of methodological research in analytical chemistry, particularly for developing sensitive detection methods in biological monitoring (C. N. Konidari et al., 2001).

  • Protein Interaction Studies : Research has focused on how 5-Methyl-2,3-hexanedione interacts with proteins, particularly in the context of neurotoxicity. This includes the study of cross-linking and monomeric pyrrole autoxidation products in treated amino acids, peptides, and proteins (M. Zhu et al., 1994).

  • Antimicrobial Research : Some derivatives of 5-Methyl-2,3-hexanedione show antimicrobial activity, particularly against microorganisms like m-tuberculosis, indicating potential for medical applications (V. Patil et al., 2002).

  • Environmental Health Studies : It is used to understand the effects of environmental hydrocarbons on the brain, like the hypothalamus and optic tract in animal models, contributing to studies on environmental neurotoxicity (H. Schaumburg & P. Spencer, 1978).

  • Endocrine and Reproductive Health : 5-Methyl-2,3-hexanedione has been studied for its effects on the reproductive system and endocrine balance, particularly in female health contexts, by assessing its impact on oxidative stress in reproductive organs (A. Abolaji et al., 2015).

Safety And Hazards

5-Methyl-2,3-hexanedione is a flammable liquid and vapor . It may cause an allergic skin reaction . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

5-methylhexane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLJXVUAWLNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049215
Record name 5-Methyl-2,3-hexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

yellowish liquid oil with a butter odour
Record name 5-Methyl-2,3-hexanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; miscible with alcohol, propylene glycol, and glycerol
Record name 5-Methyl-2,3-hexanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.908 (22°)
Record name 5-Methyl-2,3-hexanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Methyl-2,3-hexanedione

CAS RN

13706-86-0
Record name 5-methyl-2,3-hexanedione
Source CAS Common Chemistry
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Record name 5-Methyl-2,3-hexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Hexanedione, 5-methyl-
Source EPA Chemicals under the TSCA
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Record name 5-Methyl-2,3-hexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylhexane-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHYL-2,3-HEXANEDIONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5-Methyl-2,3-hexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
SP Tandel, SB Jadhav, SP Malve - 2001 - nopr.niscpr.res.in
5-Methyl-2, 3-hexanedione dioxime (H 2 MHDDO) is proposed as a new sensitive analytical reagent for the separation and extractive spectrophotometric determination of trace amounts …
Number of citations: 13 nopr.niscpr.res.in
VIR PATIL, KJ Donde, SB Jadhav, SP Malve - Acta Pol. Pharm, 2002 - ptfarm.pl
A ne\v oxime, 3—hydroxyimin0—5—methyl—Z—hexanone (IIIMII) has been synthesized by the reaction of l—pcntyl nitrite with 5—methyl—2-hexanone under acidic conditions. The …
Number of citations: 5 ptfarm.pl
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 4: A …, 2021 - Springer
Magnetic properties of copper(II) complex with 5-methyl-2,3-hexanedione dioxime Page 1 Magnetic properties of copper(II) complex with 5-methyl-2,3-hexanedione dioxime …
Number of citations: 0 link.springer.com
L Muschallik, D Molinnus, M Jablonski, CR Kipp… - RSC …, 2020 - pubs.rsc.org
α-hydroxy ketones (HK) and 1,2-diols are important building blocks for fine chemical synthesis. Here, we describe the R-selective 2,3-butanediol dehydrogenase from B. clausii DSM …
Number of citations: 17 pubs.rsc.org
RT Pardasani, P Pardasani, RT Pardasani… - Magnetic Properties of …, 2021 - Springer
Molar magnetic moment of bis(5-methyl- 2,3-hexanedione dioximato)iron(II) Page 1 Molar magnetic moment of bis(5-methyl2,3-hexanedione dioximato)iron(II) Substance Bis(5-methyl-2,3-hexanedione …
Number of citations: 0 link.springer.com
KJ Donde, VR Patil, SP Malve - Synthesis and Reactivity in …, 2005 - Taylor & Francis

The metal complexes of isonitroso-5-methyl-2-hexanone (HIMH) and 5-methyl-2,3-hexanedione dioxime (H2MHDDO) with Fe(II), Cu(II) and Hg(II) have been …

Number of citations: 4 www.tandfonline.com
NJ Turro, NE Schore, HC Steinmetzer… - Journal of the American …, 1974 - ACS Publications
Figure 2. Relationship between kq and [1] for three quenchers. Solid lines correspond to region of low [1] covered by eq 10. Dotted lines are calculated using eq 8 and the following …
Number of citations: 39 pubs.acs.org
L Muschallik, D Molinnus, M Jablonski, CR Kipp… - academia.edu
RSC Advances Page 1 Synthesis of a-hydroxy ketones and vicinal (R,R)diols by Bacillus clausii DSM 8716 T butanediol dehydrogenase† Lukas Muschallik,a Denise Molinnus,a …
Number of citations: 0 www.academia.edu
ITS DI, VR PATIL, KJ DONDE, SB JADHAV - Acta Poloniae …, 2002 - ptfarm.pl
A new oxime, 3–hydroxyimino–5–methyl-2-hexanone (llIMl I) has been synthesized by the reaction of 1–pentyl nitrite with 5-methyl-2-hexanone under acidic conditions. The …
Number of citations: 0 www.ptfarm.pl
D KJ, VR PATIL, SP MALVE - Acta Poloniae Pharinaceutica–Drug …, 2004 - ptfarm.pl
The antibacterial, antifungal and antitubercular activity of Cu (II) complexes was studied. All the complexes have been screened against Staphylococcus aureus, Salmonella typhi, …
Number of citations: 2 www.ptfarm.pl

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